N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide
Description
The compound N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide integrates three distinct pharmacophores:
- A pyridazinone core (6-oxo-1,6-dihydropyridazine), known for its role in modulating enzyme activity (e.g., phosphodiesterase inhibitors) .
- A thiophen-2-yl substituent at position 3 of the pyridazinone, a heterocycle frequently employed to enhance lipophilicity and binding affinity in antimicrobial and CNS-targeting agents .
- A cyclopropanecarboxamide group linked via an ethyl chain, which may influence metabolic stability and membrane permeability due to the cyclopropane’s rigid geometry .
While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive molecules reported in antimicrobial, synthetic intermediate, and psychoactive contexts.
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13-6-5-11(12-2-1-9-20-12)16-17(13)8-7-15-14(19)10-3-4-10/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWOWILJMQCFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The synthesis begins with the preparation of the pyridazinone ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Attachment of the Cyclopropane Carboxamide Group: The final step involves the formation of the cyclopropane carboxamide group through a nucleophilic substitution reaction, where the pyridazinone-thiophene intermediate is reacted with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane carboxamide group, where nucleophiles like amines or thiols can replace the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Amines, thiols, triethylamine, dichloromethane, and reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or thioamide derivatives.
Scientific Research Applications
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Containing Pyridazinone Derivatives ()
Compounds such as methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b) and 2-(2-hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide (98a) share the thiophene-pyridazinone framework. Key distinctions include:
- Synthetic Utility: highlights hydrazide and acyl azide intermediates (e.g., 60a, 60b) for constructing thienopyridazinones, suggesting analogous routes may apply to the target compound’s synthesis .
Table 1: Comparison with Thienopyridazinone Derivatives
Thiophene-Modified Quinolones ()
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones demonstrate antibacterial activity, with the thiophene’s 5-bromo substitution enhancing potency . Contrasts with the target compound include:
- Core Scaffold: Quinolones vs. pyridazinones; the latter may favor different target enzymes (e.g., kinases vs. topoisomerases).
- Substituent Effects: The target’s cyclopropanecarboxamide could reduce polarity compared to quinolones’ piperazinyl groups, affecting tissue distribution.
Table 2: Antibacterial Thiophene Derivatives vs. Target Compound
Cyclopropanecarboxamide-Containing Compounds ()
N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide exemplifies cyclopropane’s use in psychoactive substances, likely due to its ability to enhance blood-brain barrier penetration . Differences from the target compound:
- Scaffold: Piperidine vs. pyridazinone, directing activity toward CNS vs. peripheral targets.
Biological Activity
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1219906-34-9, features a pyridazine core fused with a thiophene moiety, which is known for its diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 447.5 g/mol. The structure includes a cyclopropane carboxamide group that may influence its biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyridazine and thiophene rings may enhance binding affinity through hydrogen bonding and hydrophobic interactions. Generally, compounds in this class exhibit properties such as enzyme inhibition, antimicrobial activity, and anticancer effects.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, thiosemicarbazones derived from pyridine have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma tumors. These compounds often induce apoptosis, characterized by cell shrinkage and chromatin condensation at low concentrations (nanomolar range) .
Antimicrobial Properties
Preliminary studies suggest that derivatives of pyridazine and thiophene possess antimicrobial activities. Compounds similar to this compound have been noted for their effectiveness against multiple bacterial strains, indicating potential use in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. The presence of specific functional groups, such as the thiophene ring and the cyclopropane moiety, may enhance its pharmacological profile. For example:
| Compound Feature | Biological Activity |
|---|---|
| Pyridazine Core | Antitumor activity |
| Thiophene Ring | Antimicrobial effects |
| Cyclopropane Group | Enzyme inhibition |
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic potential of pyridazine derivatives against glioblastoma cells. Results indicated that these compounds exhibited higher antitumor activity than conventional chemotherapeutics like etoposide, with IC50 values in the nanomolar range .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiosemicarbazone derivatives derived from pyridine frameworks. These compounds demonstrated potent inhibitory effects against both gram-positive and gram-negative bacteria, supporting their therapeutic potential .
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